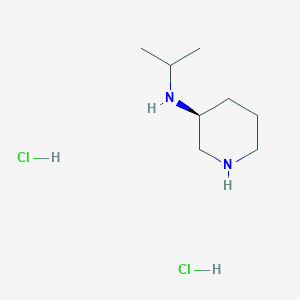

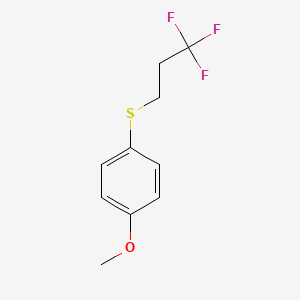

(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride” is a chemical compound with the CAS Number 1338222-23-3 . It has a molecular weight of 215.16 and a molecular formula of C8H20Cl2N2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride” include a molecular weight of 215.16 and a molecular formula of C8H20Cl2N2 . The compound is stored at room temperature . Unfortunately, the search results do not provide information on its boiling point, melting point, density, or flash point .Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization

(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride has been studied for its potential in pharmacology. Grimwood et al. (2011) explored a similar compound, PF-04455242, which is a κ-opioid receptor antagonist with high affinity in human, rat, and mouse KORs. This compound demonstrated potential for treating depression and addiction disorders, showing effectiveness in various assays, including the mouse forced-swim test and the mouse social defeat stress assay (Grimwood et al., 2011).

Antimicrobial Activity

Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The study highlighted the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity (Vinaya et al., 2009).

Glycosidase Inhibitory Study

Baumann et al. (2008) reported the synthesis of polyhydroxylated indolizidines with piperidine components for potential glycosidase inhibition. The synthesized compounds were evaluated against various commercial glycosidases, indicating the relevance of this compound in biochemical applications (Baumann et al., 2008).

GPR119 Agonists Development

Kubo et al. (2021) focused on developing GPR119 agonists, where propan-2-yl piperidine derivatives played a crucial role. They identified a compound that showed potent GPR119 agonist activity and potential in treating diabetes through the enhancement of insulin secretion (Kubo et al., 2021).

Azines Oxidation

Soldatenkov et al. (1997) investigated the oxidation reactions of azines, involving 4-paracyclophanyl substituted γ-piperidols, indicating the compound's relevance in organic chemistry and synthesis (Soldatenkov et al., 1997).

Anticonvulsive Effect Study

Silhánková et al. (1996) prepared heterocyclic L-proline amides from BOC-L-proline and heterocyclic amines, including piperidine derivatives, and evaluated their anticonvulsive effects. This research highlights the compound's potential in the development of anticonvulsive medications (Silhánková et al., 1996).

Novel Synthesis Methods

Hoogenband et al. (2004) described a novel, efficient synthetic route to N-(piperidin-4-yl)-1,3-dihydroindol-2-one, a pharmaceutical key intermediate, highlighting the compound's significance in medicinal chemistry (Hoogenband et al., 2004).

Safety and Hazards

The safety information available indicates that “(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride” has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

(3S)-N-propan-2-ylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYQHHUODBDGKX-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@H]1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

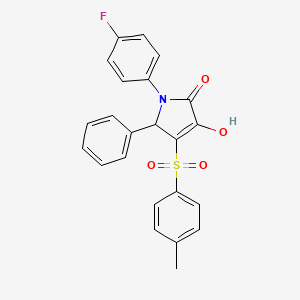

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)

![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)

![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2540714.png)

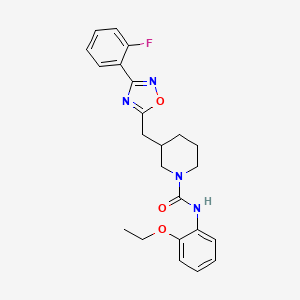

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)

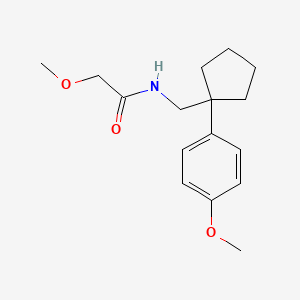

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)